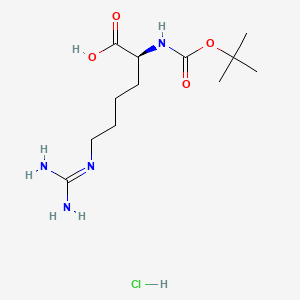

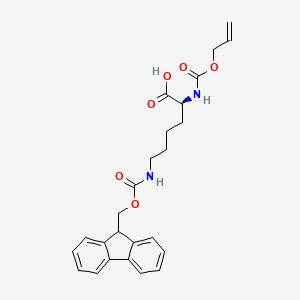

Alloc-Lys(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alloc-Lys(Fmoc)-OH, also known as Alloc-Lys(Fmoc)-hydroxyl, is a type of amino acid derivative used for various purposes in biological and chemical research. It is a versatile compound with a wide range of applications in scientific research. It is a common component of peptide synthesis, protein engineering, and other biochemical studies. The hydroxyl group of Alloc-Lys(Fmoc)-OH provides a convenient site for attachment of other molecules, making it an ideal building block for peptides and proteins.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Alloc-Lys(Fmoc)-OH is used in Solid-Phase Peptide Synthesis (SPPS), a method used for the synthesis of peptides . This method is preferred for research and production purposes due to its positive features from a green chemistry perspective . However, it is hampered by high solvent consumption for washings after each of the two main steps, namely deprotection and coupling . Alloc-Lys(Fmoc)-OH plays a crucial role in this process .

In Situ Fmoc Removal

In situ Fmoc removal is a sustainable approach in SPPS where Alloc-Lys(Fmoc)-OH is used . This strategy combines the two main steps of SPPS into one, thus saving 75% of the solvent . This makes the strategy more sustainable .

Synthesis of Mono-Substituted Cyclo(L-Lys-L-Lys)s

Alloc-Lys(Fmoc)-OH is used in the synthesis of Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s . These compounds serve as organogelators and are capable of forming stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .

Formation of 3D Nanostructures

The mono-substituted cyclo(L-Lys-L-Lys)s synthesized using Alloc-Lys(Fmoc)-OH can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . This is observed through transmission electron microscopy (TEM) and scanning electron microscopy (SEM) .

Rheological Measurement

The gels formed by the compounds synthesized using Alloc-Lys(Fmoc)-OH exhibit interesting rheological properties . The storage modulus of these gels is higher than the loss one, and the complex viscosity is reduced linearly with the increasing of scanning frequency .

Fluorescence Spectrum Analysis

The fluorescence spectrum of compounds synthesized using Alloc-Lys(Fmoc)-OH demonstrates the existence of π - π stacking interactions and the formation of J-type aggregates . This is indicated by the red-shifted emission peak of Fmoc at 320 nm and the substantially enhanced intensity of the emission peak at 460 nm as a function of concentration .

properties

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alloc-Lys(Fmoc)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)